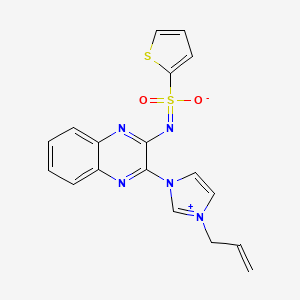

(3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide

Description

(3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, an imidazolium moiety, and a thiophene sulfonyl group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name |

N-[3-(3-prop-2-enylimidazol-3-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S2/c1-2-9-22-10-11-23(13-22)18-17(19-14-6-3-4-7-15(14)20-18)21-27(24,25)16-8-5-12-26-16/h2-8,10-13H,1,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDODOAASOUDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CN(C=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the imidazolium or quinoxaline moieties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced imidazolium derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Possible applications in materials science and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of (3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide involves interactions with specific molecular targets. The quinoxaline and imidazolium moieties may interact with enzymes or receptors, modulating their activity. The thiophene sulfonyl group could enhance the compound’s binding affinity and specificity. Detailed pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline derivatives: Compounds with a quinoxaline core, such as quinoxaline N-oxides.

Imidazolium salts: Compounds containing an imidazolium group, used in various chemical and biological applications.

Thiophene sulfonyl derivatives: Molecules with a thiophene sulfonyl group, known for their diverse chemical properties.

Uniqueness

(3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Biological Activity

The compound (3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide (C18H15N5O2S2) has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities, supported by data from various studies.

Structural Characteristics

The molecular structure of the compound is characterized by a quinoxaline core linked to an imidazolium moiety and a thiophenesulfonamide group. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C18H15N5O2S2 |

| Molecular Weight | 385.46 g/mol |

| CAS Number | 3593962 |

| Chemical Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating imidazole and quinoxaline derivatives. Specific methodologies may include coupling reactions under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Research has indicated that compounds containing quinoxaline and imidazole structures exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, suggesting that the target compound may possess similar effects.

Anticancer Properties

Studies have highlighted the potential anticancer activity of quinoxaline derivatives. For example, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Neuroprotective Effects

The compound's structural similarity to known AMPA receptor antagonists suggests potential neuroprotective effects. In vitro studies have shown that related imidazolylquinoxaline derivatives can inhibit excitotoxicity in neuronal cultures, indicating that this compound may also provide neuroprotection.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of related quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative, suggesting potential for further development in antibiotic applications .

- Cancer Cell Line Testing : In a study on human breast cancer cell lines, a structurally similar compound demonstrated IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity and potential for therapeutic use .

- Neuroprotection Study : Research on neuroprotective effects showed that a related compound could reduce cell death in hippocampal neurons exposed to glutamate toxicity, with effective concentrations around 5 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.